molecular formula C10H7NO2S B1290575 4-(1,3-Thiazol-2-yl)benzoic acid CAS No. 266369-49-7

4-(1,3-Thiazol-2-yl)benzoic acid

Cat. No.: B1290575
CAS No.: 266369-49-7
M. Wt: 205.23 g/mol
InChI Key: NCAPRAZCSUNRLM-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Applications

4-(1,3-Thiazol-2-yl)benzoic acid derivatives have been investigated for their potential use in dye-sensitized solar cells. A study by Yang et al. (2016) explored the use of various electron-acceptors, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, to improve the energy level, light-harvesting ability, and cell stability in photoelectrochemical cells. This research demonstrated the possibility of enhancing power conversion efficiency and stability in solar cells using these derivatives (Yang et al., 2016).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. Fadda et al. (2012) described the use of 4-(2-cyanoacetamido)benzoic acid as a key intermediate for creating thiazole, pyrazole, oxazole, and other derivatives. These compounds have significant implications in various fields including pharmaceuticals and material science (Fadda et al., 2012).

Antimicrobial and Analgesic Activities

Research by El‐Wahab et al. (2014) on coumarin-thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, showed significant antimicrobial effects when incorporated into polyurethane coatings. This indicates potential applications in creating antimicrobial surfaces and materials (El‐Wahab et al., 2014).

Corrosion Inhibition

Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors. Yadav et al. (2015) investigated the impact of certain thiazole compounds on the corrosion of steel in acidic solutions, indicating their potential use in protecting materials in harsh chemical environments (Yadav et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H303, H315, H319, H335 .

Future Directions

While specific future directions for “4-(1,3-Thiazol-2-yl)benzoic acid” are not available, thiazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Biochemical Analysis

Biochemical Properties

4-(1,3-Thiazol-2-yl)benzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various biochemical processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that control cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that affect the activity of the target molecule. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity. Toxic effects at high doses may include cellular damage, organ toxicity, and other adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular energy balance and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with its target molecules and the subsequent biological effects .

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAPRAZCSUNRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634641
Record name 4-(1,3-Thiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266369-49-7
Record name 4-(1,3-Thiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-thiazol-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 4-(1,3-thiazol-2-yl)benzoate (560 mg, 2.6 mmol) in a mixture of 2:1:1 tetrahydrofuran/methanol/water (20 mL) is added lithium hydroxide (322 mg, 3 mmol). The reaction mixture is stirred at room temperature for 2 h. The solvent is removed under reduced pressure and the residue is partitioned between diethyl ether and water. The aqueous layer is acidified to pH 1 with 1 N hydrochloric acid and a precipitate is observed. The solid is collected by filtration to afford the title compound. 1H NMR (300 MHz, CD3OD) δ 8.14-8.05 (m, 4H), 7.95-7.93 (m, 1H), 7.71-7.69 (m, 1H).
Quantity
560 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-(2-thiazolyl)benzaldehyde (4.6 g, 24 mmol), sodium chlorite (5.5 g, 61 mmols), sodium dihydrogenphosphate (3.2 g, 27 mmols), 2-methyl-2-butene (8.6 g, 120 mmols), tert-butanol (40 ml), tetrahydrofuran (40 ml) and water (20 ml) was stirred at room temperature for 3 hours. The mixture was poured into 1 N hydrochloric acid, and the precipitate formed was taken out through filtration and dried. Thus was obtained a solid of 4-(2-thiazolyl)benzoic acid (4.0 g, 79%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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